(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(propylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
The compound "(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(propylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one" (hereafter referred to as Compound A) is a pyrazol-3-one derivative characterized by a benzothiazole moiety, a trifluoromethyl group at position 5, and a propylamino-substituted alkylidene chain at position 2. Its molecular formula is C₁₈H₁₂F₃N₅OS, with a molecular weight of 403.38 g/mol and a stereochemically defined (4E) configuration . The benzothiazole group contributes to π-π stacking interactions in biological systems, while the trifluoromethyl group enhances metabolic stability and lipophilicity. The propylamino side chain may influence solubility and target-binding specificity.
Properties
Molecular Formula |
C17H17F3N4OS |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(C-ethyl-N-propylcarbonimidoyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H17F3N4OS/c1-3-9-21-10(4-2)13-14(17(18,19)20)23-24(15(13)25)16-22-11-7-5-6-8-12(11)26-16/h5-8,23H,3-4,9H2,1-2H3 |
InChI Key |
HNJWVKVXBBVWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(CC)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(propylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrazolone ring, potentially converting it into a dihydropyrazolone derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Dihydropyrazolone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(propylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(propylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Key Compounds for Comparison
Compound B : (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₁₃H₁₁N₃O₄
- Key Features : Nitro group (electron-withdrawing), acetyl substituent, and higher polarity (Rf = 0.7).
- Lipinski Compliance : Yes, suggesting drug-like properties.
Compound C: (4E)-2-(1,3-Benzothiazol-2-yl)-4-{[(2-phenylethyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one Key Features: Phenylethylimino group and propyl substituent (vs. trifluoromethyl in Compound A).
Compound D : 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one
- Key Features : Propargyl group introduced via nucleophilic substitution.
- Reactivity : Triple bond enhances electrophilicity, enabling click chemistry applications.
Compound E : (4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Key Features : Methoxyphenyl and hydroxyl groups, with (4Z) stereochemistry.
- Solubility : Hydroxyl group improves aqueous solubility but may reduce membrane permeability.
Comparative Analysis Table
Biological Activity
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(propylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates a pyrazolone framework, a benzothiazole moiety, and a trifluoromethyl group, which are known to influence biological interactions and pharmacological properties.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 382.41 g/mol. The presence of various functional groups contributes to its reactivity and potential biological activity. The benzothiazole ring is particularly significant due to its established pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C17H17F3N4OS |
| Molecular Weight | 382.41 g/mol |
| InChI Key | VAVOKUBQGBVQGY-RAXLEYEMSA-N |
Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing benzothiazole and pyrazolone structures have shown significant antimicrobial properties.
- Anti-inflammatory Effects : The structural components may interact with inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation.
The proposed mechanisms by which this compound may exert its biological effects include:
- Inhibition of Key Enzymes : Interaction with enzymes involved in critical biological pathways.
- Modulation of Cellular Signaling : Affecting signaling pathways that regulate cell growth and inflammation.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of compounds similar to (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(propylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. The results indicated significant inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory capabilities of related compounds. Results demonstrated that these compounds could inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response.
Comparative Analysis with Similar Compounds
The uniqueness of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(propylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups that may provide synergistic effects not observed in other similar compounds.
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Compound A | Benzothiazole | Antimicrobial | Stronger binding affinity |
| Compound B | Pyrazolone | Anti-inflammatory | Enhanced solubility |
| Compound C | Trifluoromethyl | Anticancer | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
